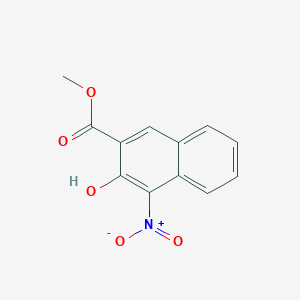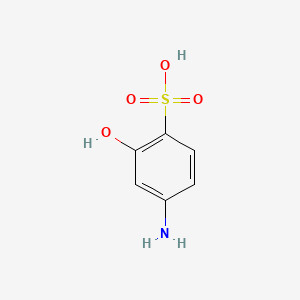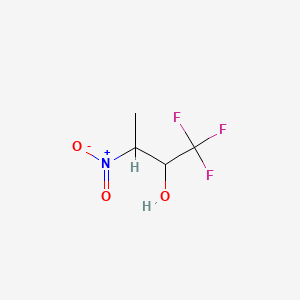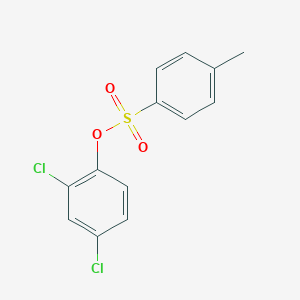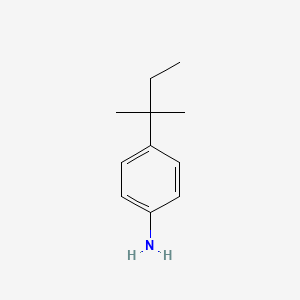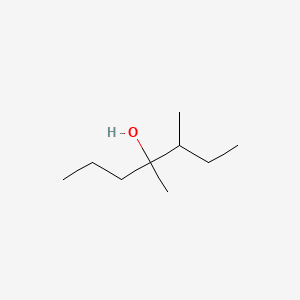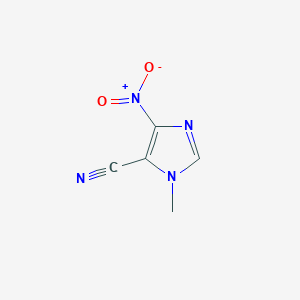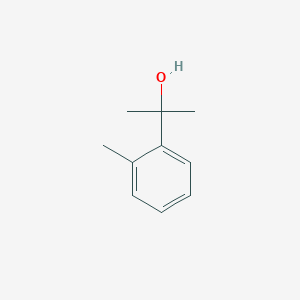
2-(2-Methylphenyl)propan-2-ol
Descripción general
Descripción
“2-(2-Methylphenyl)propan-2-ol” is a chemical compound with the molecular formula C10H14O . It is a colorless liquid with a green, aromatic odor . It is slightly soluble in water and soluble in ethanol .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylphenyl)propan-2-ol” consists of 10 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
“2-(2-Methylphenyl)propan-2-ol” is an alcohol, and like other alcohols, it can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents can convert them to aldehydes or ketones .
Physical And Chemical Properties Analysis
“2-(2-Methylphenyl)propan-2-ol” has a molecular weight of 150.22 . It has a boiling point of 64°C at 0.6 mm Hg and a density of 0.97 g/mL at 25°C . It is slightly soluble in water and soluble in chloroform and methanol .
Aplicaciones Científicas De Investigación
Catalysis and Chemical Transformations
- Transformation to 2-Methylindoline: A study investigated the transformation reaction of 1-(2-aminophenyl)propan-2-ol at high temperatures under argon pressure, using a range of catalysts to achieve high selectivity towards 2-methylindoline, highlighting the compound's potential in catalytic synthesis processes (Bernas et al., 2015).
Flavorings in Animal Feed
- Use as Flavorings: Another study focused on the safety and efficacy of tertiary alcohols, including 2-(2-Methylphenyl)propan-2-ol, when used as flavorings in animal feed. It was found to be safe at certain concentrations for various animal species, indicating its applicability in the animal feed industry to enhance palatability (Westendorf, 2012).
Adsorption and Decomposition Studies
- Adsorption and Decomposition: Research on the adsorption and decomposition of propan-2-ol on carbon and carbon-supported catalysts provides insight into the interactions and catalytic processes relevant to environmental and industrial applications (Zawadzki et al., 2001).
Hydrogenation Reactions
- Transfer Hydrogenation of Imines: A study exploring the ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol demonstrates the compound's role in facilitating efficient and selective hydrogen transfer reactions, yielding valuable amines (Samec & Bäckvall, 2002).
Biodiesel Production
- Lipase-mediated Biodiesel Production: The use of propan-2-ol as an acyl acceptor in the lipase-catalyzed production of biodiesel from vegetable oils showcases an innovative approach to biodiesel synthesis, highlighting the alcohol's potential in renewable energy technologies (Modi et al., 2006).
Antimalarial Activity
- Synthesis and Antimalarial Activity: The synthesis of compounds derived from 2-methyl-1-phenylpropan-2-ol and their evaluation for antimalarial activity underline the potential of such compounds in the development of new antimalarial drugs (Werbel et al., 1986).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-6-4-5-7-9(8)10(2,3)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRCLVBKYONQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288138 | |
| Record name | 2-(2-methylphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)propan-2-ol | |
CAS RN |
7572-79-4 | |
| Record name | NSC54363 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-methylphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylphenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

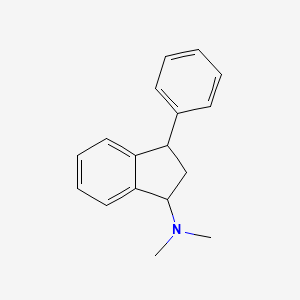
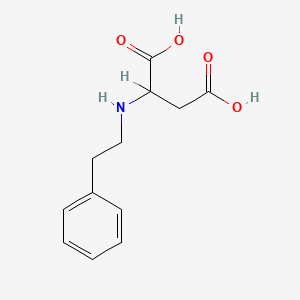
![4-[[3-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxycarbonyl]-2-hydroxynaphthalen-1-yl]methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1615815.png)
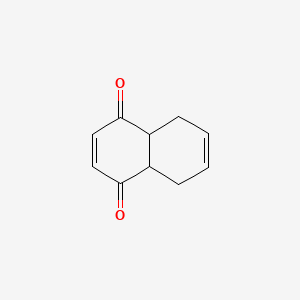
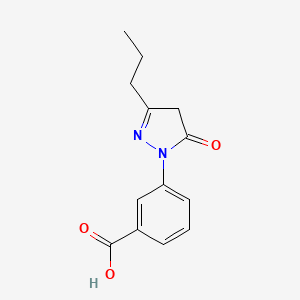
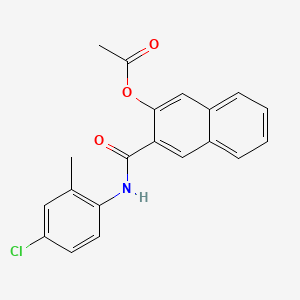
![1-[2-(2-Phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B1615823.png)
